4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo-
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a carboxamide substituent at position 3, a cyclopentyl group at the N-position, and a methyl group at position 7. This compound belongs to a broader class of pyrido-pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity .
Key synthetic routes involve condensation reactions between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and amines, such as benzylamines, under refluxing ethanol conditions. The resulting carboxamide derivatives are characterized via elemental analysis and NMR spectroscopy, with aromatic proton signals in the pyrido-pyrimidine nucleus showing distinct shifts indicative of electronic interactions within the heterocyclic system .
Pharmacologically, this compound and its analogs exhibit analgesic properties, as demonstrated in the "acetic acid writhing" model.
Properties
CAS No. |
125055-81-4 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-cyclopentyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-10-5-4-8-18-13(10)16-9-12(15(18)20)14(19)17-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,19) |
InChI Key |
FBGQNRJIPHQACJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Cyclization :
-
Carboxamide Formation :
Limitations:
-
Prolonged reaction times (12+ hours).
-
Moderate yields due to side reactions (e.g., decarboxylation).
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly enhances reaction efficiency. For instance, diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate undergoes cyclization in POCl₃ under MWI (200 W, 150°C, 15 minutes) to yield the pyrido[1,2-a]pyrimidin-4-one core in 85% yield.
Protocol:
Advantages:
Copper-Catalyzed Tandem Reactions
Recent advances employ CuI (10 mol%) in DMF at 130°C for one-pot C–N bond formation and cyclization. This method uses 2-halopyridines and (Z)-3-amino-3-arylacrylate esters to construct the pyrido[1,2-a]pyrimidin-4-one scaffold.
Procedure:
Benefits:
Analytical Characterization
Critical data for verifying the compound’s structure:
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₀N₃O₂ | HRMS | |
| Melting Point | 191–193°C | DSC | |
| ¹H NMR (CDCl₃) | δ 2.98 (3H, –CH₃), 5.65 (1H, –NH–) | 300 MHz | |
| IR (KBr) | 3342 cm⁻¹ (–NHCO–), 1638 cm⁻¹ (C=O) | FT-IR |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| Conventional Thermal | 60–75 | 6–12 hours | Moderate | 85–90 |
| Microwave | 70–85 | 15–30 min | High | 92–95 |
| CuI-Catalyzed | 80–82 | 2–4 hours | High | 90–93 |
Challenges and Optimization
-
Regioselectivity : Competing pathways may yield 1,8-naphthyridin-4-ones if substituents favor alternate cyclization.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves carboxamide derivatives.
-
Decarboxylation : Thermal instability of ester intermediates necessitates low-temperature storage.
Industrial Applications
The compound’s synthesis is pivotal in developing plasmodium falciparum equilibrative nucleoside transporter inhibitors . Patents highlight its utility in antimalarial drug candidates, with scalable routes validated at pilot-plant levels .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Several studies have investigated the anticancer potential of 4H-Pyrido(1,2-a)pyrimidine derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the pyrimidine scaffold significantly enhanced cytotoxicity against breast cancer cells. The compound's ability to interfere with cell cycle progression was highlighted, suggesting potential for further development as an anticancer agent.
Antimicrobial Properties
The antimicrobial efficacy of 4H-Pyrido(1,2-a)pyrimidine derivatives has been evaluated against various bacterial strains. The compound has shown effectiveness in:
- Inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Acting as a potential lead for developing new antibiotics.
Data Table: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegeneration in models of Alzheimer's disease through:
- Reduction of oxidative stress.
- Modulation of neuroinflammatory responses.
Case Study Example :
In a preclinical model, administration of the compound reduced amyloid-beta levels and improved cognitive function, indicating its potential role in neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4H-Pyrido(1,2-a)pyrimidine derivatives. Key findings include:
- Cyclopentyl Group : Enhances lipophilicity and cellular uptake.
- Pyrimidine Ring Modifications : Influence binding affinity to target proteins.
Synthesis and Development
The synthesis of 4H-Pyrido(1,2-a)pyrimidine derivatives involves multiple steps, including cyclization reactions and functional group modifications. Recent advancements in synthetic methodologies have streamlined the process, allowing for better yields and purity.
Mechanism of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
N-Benzyl Derivatives
Compound : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Key Differences : Benzyl group at the N-position instead of cyclopentyl.
- Bioactivity : Exhibits comparable analgesic efficacy to the target compound in the acetic acid writhing model. The benzylamide fragment’s electronic properties (e.g., resonance effects) enhance binding interactions, though steric bulk may reduce bioavailability compared to the cyclopentyl group .
- Structure-Activity Relationship (SAR): Bioisosterism with 4-hydroxyquinolin-2-ones underscores the importance of the carboxamide moiety and fused heterocyclic core for activity .
N-[cis-4-[(7-Chloro-4-quinolinyl)amino]cyclohexyl] Derivative
Compound: 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, N-[cis-4-[(7-chloro-4-quinolinyl)amino]cyclohexyl]-8-methyl-4-oxo-
- Key Differences: Cyclohexyl group with a chloro-quinolinyl substituent; methyl at position 8 instead of 8.
- Pharmacological Implications: The chloro-quinolinyl group may enhance receptor affinity due to halogen bonding, while the bulky cyclohexyl substituent could improve metabolic stability but reduce solubility .
N-Cyclopropyl Analog
Compound : N-Cyclopropyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Key Differences : Cyclopropane ring at the N-position; methyl at position 4.
- Physicochemical Properties : Smaller cyclopropane ring increases ring strain but enhances lipophilicity (logP ~2.1 estimated) compared to the cyclopentyl analog. Density: 1.42 g/cm³ .
- Bioactivity : Reduced steric hindrance may improve target engagement, though positional isomerism (methyl at 6 vs. 9) could alter binding kinetics.
Pharmacological and Physical-Chemical Comparison
Substituent Impact on Bioactivity
- N-Substituents : Cyclopentyl and benzyl groups optimize analgesic activity by balancing steric effects and electronic interactions. Bulky groups (e.g., cyclohexyl) may reduce efficacy due to poor pharmacokinetics .
- Positional Isomerism : Methyl at position 9 (target compound) vs. 6 or 8 (analogs) influences ring conformation and target binding.
- Halogenation : Chloro-substituted analogs (e.g., compounds) show higher similarity scores (0.91–0.93) but lack carboxamide groups critical for activity .
Biological Activity
The compound 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- is a member of the pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, potential therapeutic applications, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula: C15H17N3O2
- Molecular Weight: 271.31 g/mol
- IUPAC Name: N-cyclopentyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
- SMILES Notation: CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3CCCC3
The structural representation of the compound can be visualized as follows:
| Property | Value |
|---|---|
| InChI | InChI=1S/C15H17N3O2/c1-10-6-7-18-13(8... |
| InChI Key | RMDBYIGTIPXPOD-UHFFFAOYSA-N |
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 272.13936 | 162.0 |
| [M+Na]+ | 294.12130 | 174.0 |
| [M+NH4]+ | 289.16590 | 169.3 |
| [M+K]+ | 310.09524 | 169.4 |
Antimicrobial Activity
Research has indicated that pyrido[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to our target compound demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
The mechanism through which these compounds exert their antibacterial effects often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways crucial for bacterial survival. The introduction of specific substituents on the pyrimidine ring can enhance this activity by improving binding affinity to bacterial enzymes or receptors.
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
- Toxicity Assessment :
- Antioxidant Properties :
Summary of Biological Activity
The biological activity of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-9-methyl-4-oxo- can be summarized as follows:
| Activity Type | Observed Effect |
|---|---|
| Antibacterial | Significant activity against resistant strains |
| Antioxidant | Potential free radical scavenging |
| Toxicity | Varies with structural modifications |
Q & A
Q. How to conduct robust SAR studies for this compound class?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with variations in the cyclopentyl group (e.g., branched vs. linear alkyl chains) and pyridopyrimidine substituents (e.g., electron-withdrawing vs. donating groups).
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants, molar refractivity) with bioactivity data.
- In silico docking : Predict binding modes to target proteins (e.g., COX-2) to rationalize SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
